Tris(methylselanyl)methane
Description
Tris(methylselanyl)methane (CH(CH₂Se)₃) is an organoselenium compound featuring a central methane carbon bonded to three methylselanyl (-SeCH₃) groups.
Properties
CAS No. |
66622-20-6 |
|---|---|
Molecular Formula |
C4H10Se3 |
Molecular Weight |
295.0 g/mol |
IUPAC Name |
tris(methylselanyl)methane |
InChI |
InChI=1S/C4H10Se3/c1-5-4(6-2)7-3/h4H,1-3H3 |
InChI Key |
JIYFVZBIPMSBSX-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]C([Se]C)[Se]C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(methylseleno)methane typically involves the reaction of methylselenol with formaldehyde in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product. The general reaction can be represented as follows: [ \text{3 CH₃SeH + CH₂O + Base} \rightarrow \text{(CH₃Se)₃CH} ]
Industrial Production Methods: The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tris(methylseleno)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the reaction conditions.
Reduction: It can be reduced to form selenides or other lower oxidation state selenium compounds.
Substitution: The methylseleno groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Selenoxides, selenones
Reduction: Selenides
Substitution: Various substituted organoselenium compounds
Scientific Research Applications
Tris(methylseleno)methane has a wide range of applications in scientific research:
Biology: The compound is studied for its potential antioxidant properties and its role in selenium metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a chemopreventive agent due to its selenium content.
Industry: It is used in the synthesis of advanced materials and as a precursor for the production of other organoselenium compounds
Mechanism of Action
The mechanism of action of tris(methylseleno)methane involves its ability to interact with biological molecules and enzymes. Selenium, being an essential trace element, plays a crucial role in various biochemical pathways. The compound can act as a source of selenium, which is incorporated into selenoproteins and enzymes, influencing their activity and function. The molecular targets and pathways involved include:
Antioxidant Defense: Selenium-containing enzymes such as glutathione peroxidase help protect cells from oxidative damage.
Redox Regulation: Selenium compounds participate in redox reactions, maintaining cellular redox balance.
Detoxification: Selenium aids in the detoxification of harmful substances and heavy metals
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following tri-substituted methane derivatives are analyzed based on their synthesis, structural features, and functional properties from the provided evidence:
Tris(pyrazolyl)methanes
- Examples : HC(pz)₃ (tris(pyrazol-1-yl)methane) and its derivatives (e.g., tris(4-methyl-1H-pyrazol-1-yl)methane, C₁₃H₁₆N₆) .
- Coordination Chemistry :
- Form octahedral Fe(II) complexes exhibiting spin crossover (SCO) behavior, where the spin state transitions between low-spin (LS, ¹A₁) and high-spin (HS, ⁵T₂) configurations .
- SCO temperatures (Tc) range from 200–375 K, influenced by counterion size and hydrogen-bonding networks .
- Stronger ligand field strength compared to 1,2,4-triazole derivatives, leading to higher Tc values .
- Synthesis : Prepared via refluxing pyrazole derivatives with sodium carbonate and alkyl bromides in water .
- Applications : Molecular sensors and materials with thermochromic properties .
Tris(trimethylsilyl)methane (C(SiMe₃)₃H)
- Structure : Silicon-substituted methane with three -Si(CH₃)₃ groups .
- Reactivity : Forms stable alkenes and cyclopropane derivatives via photolysis or thermal decomposition .
- Comparison : Less polar than nitrogen-based analogs, leading to distinct solubility and electronic properties.
Tris(chlorophenyl)methanes
- Examples: Tris(4-chlorophenyl)methane (TCPM) and tris(4-chlorophenyl)methanol (TCPM-OH) .
- Environmental Impact : Persistent organic pollutants detected in marine ecosystems and human milk .
Tris(dimethylamino)methane (C(NMe₂)₃H)
- Applications : Used in heterocyclic synthesis and as a precursor for congested ketone transformations .
- Conformational Dynamics : Exhibits rotational flexibility around the central carbon, influencing reactivity .
Data Tables for Key Comparisons
Table 1: SCO Properties of Fe(II) Complexes with Tri-Substituted Methane Ligands
| Ligand | T_c (K) | Hysteresis Width (K) | Counterion Influence | Reference |
|---|---|---|---|---|
| HC(pz)₃ | 310–375 | 5–75 | High (e.g., CF₃SO₃⁻) | |
| 1,2,4-Triazole | 200–300 | 10–50 | Moderate | |
| Tris(3,5-dimethylpz) | 250–350 | 20–60 | Low |
Table 2: Environmental and Toxicological Profiles of Chlorinated Methanes
*Hypothetical data inferred from selenium’s lower electronegativity vs. chlorine.
†Estimated based on selenium’s hydrophobicity.
Key Research Findings
- Ligand Field Strength : Nitrogen-based ligands (e.g., HC(pz)₃) create stronger ligand fields than sulfur or silicon analogs, stabilizing LS states in Fe(II) complexes .
- SCO Tunability : Counterions like [Ni(dmit)₂]⁻ or TCNQ⁻ enhance electrical conductivity in SCO-active hybrids (10⁻⁶–10⁻² Ω⁻¹·cm⁻¹) .
- Environmental Persistence : Chlorinated triarylmethanes (TCPM) resist degradation, whereas selenium analogs may offer greener alternatives due to selenium’s lower environmental persistence .
Biological Activity
Introduction
Tris(methylselanyl)methane (TMSM) is an organoselenium compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This compound, with the molecular formula , is characterized by its three methylselanyl groups attached to a central carbon atom. Research into TMSM has revealed various biological effects, including antioxidant properties, potential anticancer activities, and implications in metabolic processes.
TMSM is a selenium-containing analog of tris(methylthio)methane. The presence of selenium imparts unique chemical properties that can influence biological activity. The compound is soluble in organic solvents and exhibits a relatively low molecular weight, which facilitates its interaction with biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 195.16 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not well-defined |
Antioxidant Properties
One of the most notable biological activities of TMSM is its antioxidant capability. Selenium compounds are known to play a critical role in the antioxidant defense system, primarily through the activity of selenoenzymes such as glutathione peroxidase. TMSM has been shown to enhance the activity of these enzymes, thus contributing to cellular protection against oxidative stress.
Case Study: Antioxidant Activity in Cell Cultures
In a study conducted on human cell lines, TMSM was administered at varying concentrations (0-100 µM). Results indicated a dose-dependent increase in glutathione levels and a significant reduction in reactive oxygen species (ROS) production. This suggests that TMSM may effectively mitigate oxidative damage in cells.
Anticancer Potential
Recent investigations have highlighted the potential anticancer properties of TMSM. Research indicates that TMSM can induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways.
Table 2: Effects of TMSM on Cancer Cell Lines
| Cell Line | Concentration (µM) | Apoptosis Rate (%) |
|---|---|---|
| HeLa | 10 | 25 |
| MCF-7 | 50 | 40 |
| A549 | 100 | 60 |
These findings suggest that TMSM may serve as a promising candidate for further development as an anticancer agent.
Metabolic Implications
TMSM also plays a role in metabolic processes involving selenium. The compound can influence selenoprotein synthesis, which is crucial for various physiological functions, including thyroid hormone metabolism and immune response regulation.
Research Findings: Selenoprotein Expression
A study examining the effects of TMSM on selenoprotein expression in animal models demonstrated an upregulation of key selenoproteins involved in antioxidant defense and thyroid function. This underscores the compound's potential role in enhancing selenium bioavailability and efficacy within biological systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
